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Compound of Interest

2-Amino-5-iodo-4-
Compound Name: o
methoxypyrimidine

Cat. No.: B562037

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2-Amino-5-iodo-4-methoxypyrimidine. The information is
intended to support research, development, and drug discovery efforts involving this pyrimidine

derivative.

Core Chemical Properties

2-Amino-5-iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative with the
molecular formula CsHeIN3O.[1] Its structure incorporates an amino group at the 2-position, an
iodine atom at the 5-position, and a methoxy group at the 4-position of the pyrimidine ring.
These functional groups offer multiple sites for further chemical modification, making it a
potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Amino-5-iodo-4-methoxypyrimidine
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Property Value Source(s)
Molecular Formula CsHeIN3O [1112]
Molecular Weight 251.03 g/mol [2]

CAS Number 89322-66-7 [11[2]
Boiling Point 396.532 °C at 760 mmHg [1]

Flash Point 193.616 °C [1]

Density 2.021 g/cm3 [1]

N Store under inert gas (Nitrogen
Storage Conditions [1]
or Argon) at 2-8 °C.

Synthesis and Experimental Protocols

The synthesis of 2-Amino-5-iodo-4-methoxypyrimidine typically involves the electrophilic
iodination of a 2-amino-4-methoxypyrimidine precursor. Two primary synthetic routes have
been reported and are detailed below.

Route 1: lodination using N-lodosuccinimide (NIS)

This method utilizes N-lodosuccinimide as the iodinating agent in an acidic medium.
Experimental Protocol:

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in glacial acetic acid.

o Addition of NIS: To the stirred solution, add N-lodosuccinimide (1.1 equivalents) portion-wise.

o Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for several hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a
beaker containing ice-water.
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o Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium
bicarbonate solution until the effervescence ceases.

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3
X volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be further purified
by column chromatography on silica gel.

Key Reagents & Conditions
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Synthesis Workflow: lodination with NIS

Route 2: lodination using lodine Monochloride (ICI)

This alternative method employs the more reactive iodine monochloride as the iodinating
agent.

Experimental Protocol:
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Reaction Setup: Dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in a suitable
anhydrous solvent such as dichloromethane or chloroform in a flask protected from light.

Addition of ICI: Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride
(1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.

Reaction Conditions: Allow the reaction to stir at O °C for a specified time, followed by
warming to room temperature. Monitor the reaction by TLC or LC-MS.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate
to reduce excess ICI.

Phase Separation: Separate the organic layer, and extract the aqueous layer with the
reaction solvent.

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution
and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude
product can be purified by recrystallization or column chromatography.

Key Reagents & Conditions
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Synthesis Workflow: lodination with ICI

Spectral and Analytical Data

As of the latest literature review, detailed experimental spectral data (NMR, IR, Mass
Spectrometry) for 2-Amino-5-iodo-4-methoxypyrimidine are not readily available in public
databases. Researchers are advised to perform full characterization upon synthesis. Predicted
data based on analogous structures can be used as a preliminary reference.

Potential Applications in Drug Development

While specific biological activities for 2-Amino-5-iodo-4-methoxypyrimidine have not been
extensively reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal
chemistry, particularly in the development of kinase inhibitors. The 2-amino-pyrimidine moiety is
known to form key hydrogen bond interactions with the hinge region of many protein kinases.

The introduction of an iodine atom at the C5 position offers a handle for further synthetic
transformations, such as Suzuki, Sonogashira, or Stille coupling reactions. This allows for the
introduction of a wide variety of substituents to explore the chemical space around the
pyrimidine core and optimize binding affinity and selectivity for specific kinase targets.

The methoxy group at the C4 position can also be a site for modification or can influence the
electronic properties and metabolic stability of the molecule.

Figure 3: Potential Role in Kinase Inhibition
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Hypothetical binding mode in a kinase active site.

Conclusion

2-Amino-5-iodo-4-methoxypyrimidine represents a promising, albeit currently under-
characterized, building block for medicinal chemistry and drug discovery. Its synthesis is
achievable through established iodination methodologies. The true potential of this compound
lies in its utility as a versatile intermediate for the generation of libraries of substituted
pyrimidines, particularly for screening against protein kinase targets. Further research is
warranted to fully elucidate its physicochemical properties, biological activities, and potential
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b582037?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

